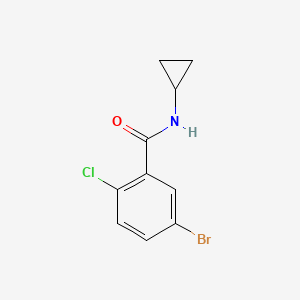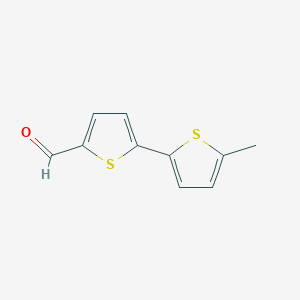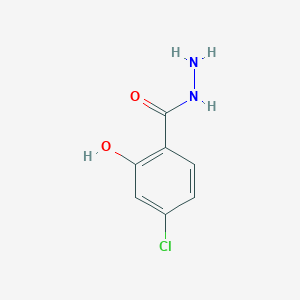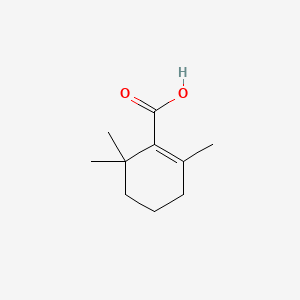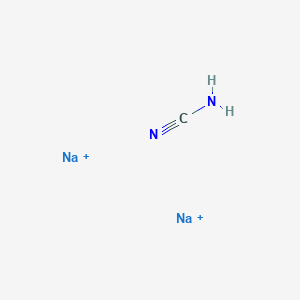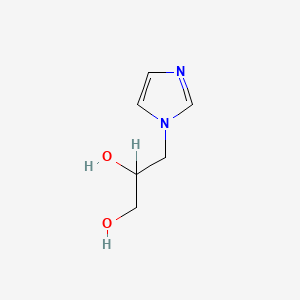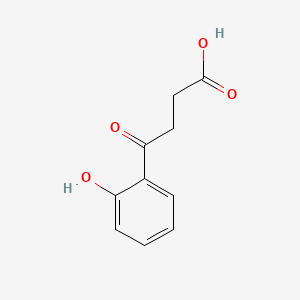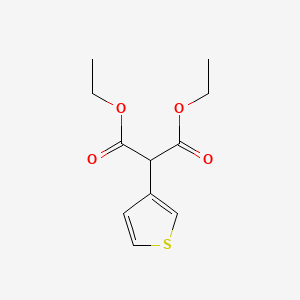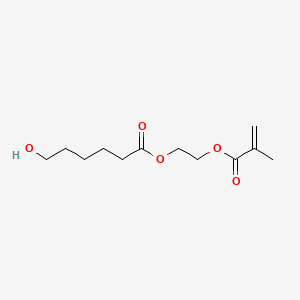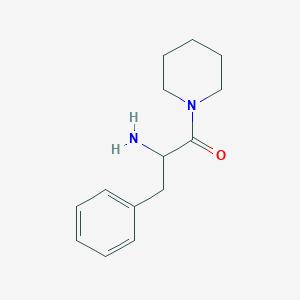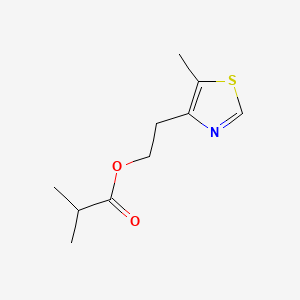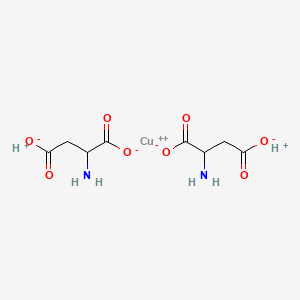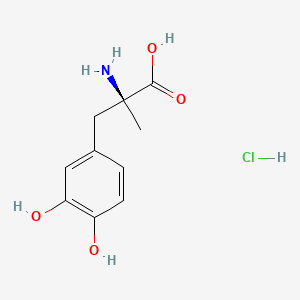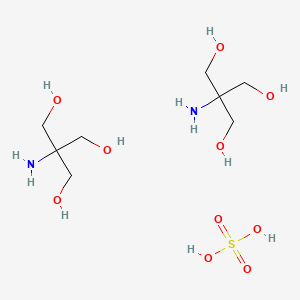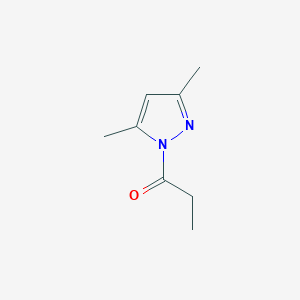
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one
Descripción general
Descripción
“1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by Tharmaraj et al. (2009) explored the antibacterial activity of metal complexes with ligands including 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one. The research found that these complexes exhibited enhanced antimicrobial activity compared to the free ligand, suggesting its potential in addressing bacterial infections (Tharmaraj et al., 2009).
- Sid et al. (2013) reported the synthesis of compounds including 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivatives, which showed significant to moderate antimicrobial activity, underscoring their potential in medical research (Sid et al., 2013).
Chemical Synthesis and Characterization
- Guerrero et al. (2008) focused on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including 3,5-dimethylpyrazolic derivatives. This research contributes to the understanding of the chemistry of such complexes, which are important in various chemical reactions (Guerrero et al., 2008).
- Gotsko et al. (2022) synthesized the title compound, which includes a 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivative, highlighting the compound's utility in synthetic chemistry and potential applications in materials science (Gotsko et al., 2022).
Corrosion Inhibition and Material Science
- A study by Wang et al. (2006) investigated bipyrazole derivatives for their potential activity as corrosion inhibitors. This research provides insight into the application of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one derivatives in protecting materials from corrosion, beneficial in industrial and engineering fields (Wang et al., 2006).
Kinetic Studies and Catalysis
- The novel synthetic route and kinetic parameters of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a closely related derivative, were studied under specific conditions by Wang, Brahmayya, and Hsieh (2015). Such studies are essential for understanding the reaction mechanisms and optimizing conditions in chemical synthesis (Wang, Brahmayya, & Hsieh, 2015).
Propiedades
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYDKLRINWCXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403414 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
CAS RN |
37612-61-6 | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37612-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



